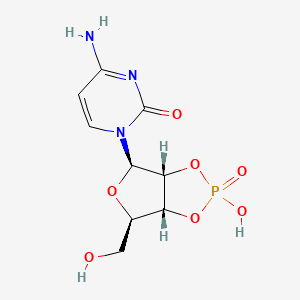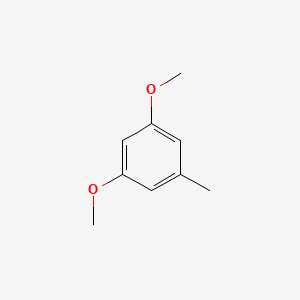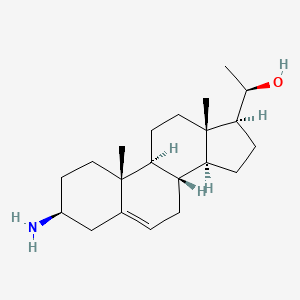
Pentyltriethoxysilane
Vue d'ensemble
Description
It is a clear, colorless to almost colorless liquid with a molecular weight of 234.41 g/mol . This compound is primarily used as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic materials.
Méthodes De Préparation
Pentyltriethoxysilane can be synthesized through the hydrosilylation reaction, where an alkene (pentene) reacts with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure . Industrial production methods involve the same hydrosilylation process but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Pentyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form silanols and ethanol. This reaction is crucial for its application as a coupling agent.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Common reagents and conditions used in these reactions include water or alcohols for hydrolysis, and acidic or basic catalysts for condensation and substitution reactions. The major products formed from these reactions are silanols, siloxanes, and substituted silanes.
Applications De Recherche Scientifique
Pentyltriethoxysilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: In biological research, this compound is used to modify surfaces of glass and other materials to enhance biocompatibility and promote cell adhesion.
Medicine: It is explored for its potential in drug delivery systems, where its ability to form stable siloxane bonds can be utilized to create biocompatible coatings for medical devices.
Mécanisme D'action
The mechanism of action of pentyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The ethoxy groups in this compound hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion and stability, making it an effective coupling agent. The molecular targets and pathways involved include the formation of silanol and siloxane bonds, which are crucial for its adhesive properties .
Comparaison Avec Des Composés Similaires
Pentyltriethoxysilane is similar to other alkyltriethoxysilanes, such as methyltriethoxysilane, ethyltriethoxysilane, and propyltriethoxysilane. it is unique due to its longer alkyl chain, which provides better hydrophobicity and flexibility. This makes this compound more effective in applications where enhanced water repellency and flexibility are required .
Similar compounds include:
- Methyltriethoxysilane
- Ethyltriethoxysilane
- Propyltriethoxysilane
- Butyltriethoxysilane
These compounds share similar chemical properties but differ in their alkyl chain length, which affects their hydrophobicity and flexibility.
Propriétés
IUPAC Name |
triethoxy(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAUDREWWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042491 | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-24-2 | |
| Record name | Pentyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV7IN6V4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentyltriethoxysilane (PTS) modify the properties of nanoporous membranes and influence solvent diffusion?
A1: PTS acts as a surface modifier for nanoporous membranes like silica and zirconia. It achieves this by reacting with the hydroxyl groups present on the membrane surface through a process called silane coupling. This grafting process introduces pentyl chains onto the membrane surface and within the pore channels. [, ]
- Reduced Pore Size: The grafted pentyl chains effectively decrease the pore size of the membrane. For instance, PTS functionalization reduces the pore size of hollow nanoporous silica particles (HNSPs) from 2.54 nm to approximately 1.5 nm. []
- Altered Surface Energy (γsv): The introduction of pentyl chains renders the membrane surface more hydrophobic. This is evident from the increased water contact angles observed after PTS grafting. []
- Surface Interactions: The modified surface energy influences the affinity of different solvents to the membrane. Solvents with lower surface tension are more affected by the pore size, while those with higher surface tension are more influenced by the surface energy. []
Q2: How does this compound (PTS) functionalization of Hollow Nanoporous Silica Particles (HNSPs) impact the controlled release of ferulic acid?
A2: PTS functionalization of HNSPs provides a controllable means to tune the release rate of encapsulated molecules like ferulic acid. [] Here's how:
- Controlled Diffusion: The reduced pore size after PTS grafting creates a more significant barrier for ferulic acid diffusion, leading to a slower release rate compared to unmodified HNSPs. []
- Solvent Influence: The release rate also depends on the solvent used. For instance, ferulic acid release was slower in ethanol than in deionized water from PTS-modified HNSPs. This suggests a combined effect of solvent penetration ability and the interaction of ferulic acid with both the solvent and the modified HNSP surface. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




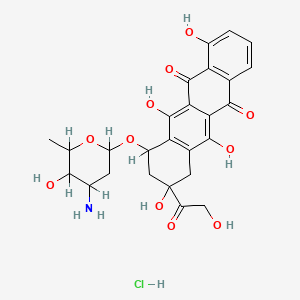
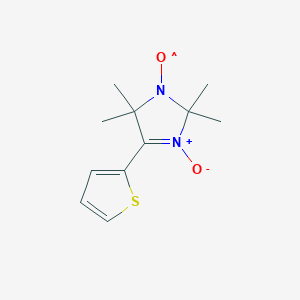

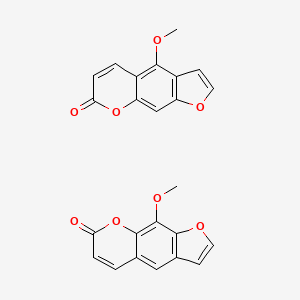
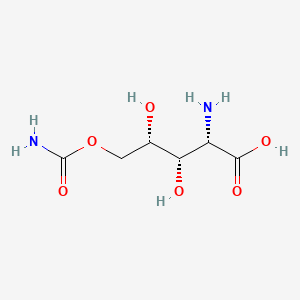
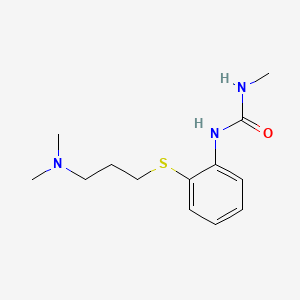
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)

